An In-depth Technical Guide to 5-TAMRA-SE in Biochemistry
An In-depth Technical Guide to 5-TAMRA-SE in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely used fluorescent dye in biochemical and molecular biology research. We will delve into its core applications, provide detailed experimental protocols, and present key quantitative data in a structured format.
Core Principles of 5-TAMRA-SE
5-TAMRA-SE is a bright, photostable, and pH-insensitive orange-red fluorescent dye.[1][2][3] Its primary utility lies in its ability to covalently label biomolecules, rendering them fluorescent for subsequent detection and analysis. The "SE" (Succinimidyl Ester) functional group is key to its reactivity, as it specifically targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[2][4] This single isomer form is often preferred over mixed isomers for applications requiring high purity and reproducibility, such as peptide and protein labeling, due to its better resolution in high-performance liquid chromatography (HPLC) purification.[2][5]
Key Features:
-
Amine-Reactivity: The succinimidyl ester moiety reacts efficiently with primary amines in a pH range of 7-9 to form a stable covalent amide bond.[2]
-
Bright and Photostable Fluorescence: 5-TAMRA conjugates produce a strong and lasting fluorescent signal, making them suitable for imaging applications that require prolonged exposure to light.[1][2]
-
pH Insensitivity: Unlike some other fluorophores like fluorescein, the fluorescence of 5-TAMRA is not significantly affected by changes in pH within a physiological range, ensuring more reliable and consistent results in various experimental conditions.[2]
Quantitative Data
The optical properties of 5-TAMRA-SE are critical for designing and interpreting fluorescence-based experiments. The following table summarizes its key spectral and physical characteristics.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | ~541 - 555 nm | [4][6][7] |
| Emission Maximum (λem) | ~567 - 580 nm | [1][6] |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [2][6] |
| Quantum Yield (Φ) | ~0.1 | [6] |
| Molecular Formula | C₂₉H₂₅N₃O₇ | [2][6] |
| Molecular Weight | 527.53 g/mol | [2][7][8] |
| Solubility | Soluble in DMF and DMSO | [6] |
| Reactive Group | NHS ester | [6] |
| Reactivity | Primary amines | [6] |
Core Applications and Experimental Protocols
5-TAMRA-SE is a versatile tool employed in a variety of biochemical and cell-based assays.
The most common application of 5-TAMRA-SE is the fluorescent labeling of proteins and peptides. This enables the visualization and tracking of these molecules in various assays.
Experimental Workflow for Protein Labeling:
Workflow for labeling proteins with 5-TAMRA-SE.
Detailed Protocol for IgG Antibody Labeling: [9][10][11][12]
-
Prepare Protein Solution: Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.[12] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.
-
Prepare Dye Stock Solution: Immediately before use, dissolve 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: While gently vortexing the protein solution, add the 5-TAMRA-SE stock solution to achieve a dye-to-protein molar ratio of approximately 5:1 to 10:1.[9][10] For IgG (MW ~150 kDa), this can be optimized.[10][11]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
Purification: Remove the unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[9]
-
Storage: Store the purified 5-TAMRA-labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[9][11]
5-TAMRA-labeled antibodies are extensively used in immunofluorescence microscopy to visualize the localization of specific proteins within cells.
Experimental Workflow for Immunofluorescence:
Workflow for indirect immunofluorescence staining.
Detailed Protocol for Indirect Immunofluorescence: [13]
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with a suitable fixative, such as 2-4% formaldehyde in PBS, for 10-15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membrane with a detergent like 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA or serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (specific to the target protein) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a 5-TAMRA-labeled secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-600 nm).
5-TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[2] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[14] This phenomenon can be used to measure distances between molecules and detect binding events.
Common FRET Pairs with 5-TAMRA as the Acceptor:
| Donor Fluorophore | Acceptor Fluorophore | Application Examples |
| FAM (Fluorescein) | 5-TAMRA | Nucleic acid hybridization, protease assays |
| Cy3 | 5-TAMRA | Protein-protein interactions, conformational changes |
Logical Relationship in a FRET-based Protease Assay:
Principle of a FRET-based protease assay.
FP is a powerful technique for studying molecular binding events in solution.[15] It relies on the principle that a small, fluorescently labeled molecule (like a 5-TAMRA-labeled peptide) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule (like a protein), its tumbling slows down, leading to an increase in the polarization of the emitted light.
Experimental Workflow for a Competitive FP Assay:
Principle of a competitive fluorescence polarization assay.
Detailed Protocol for a Competitive FP Assay: [16][17]
-
Reagent Preparation: Prepare solutions of the target protein, the 5-TAMRA-labeled ligand (probe), and the unlabeled competitor (inhibitor) in a suitable assay buffer.
-
Assay Plate Setup: In a multi-well plate (typically a black, low-binding plate), add the protein and the 5-TAMRA-labeled probe at fixed concentrations.
-
Competitor Titration: Add the unlabeled competitor at varying concentrations to the wells. Include control wells with no competitor (for maximum polarization) and wells with no protein (for minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for 5-TAMRA and polarizers.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model to determine the IC₅₀ value of the competitor.
Conclusion
5-TAMRA-SE remains a cornerstone fluorescent probe in biochemistry due to its robust chemical and photophysical properties. Its versatility in labeling biomolecules and its applicability across a wide range of fluorescence-based techniques make it an invaluable tool for researchers investigating molecular interactions, cellular processes, and for high-throughput screening in drug discovery. This guide provides the fundamental knowledge and practical protocols to effectively utilize 5-TAMRA-SE in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
- 4. empbiotech.com [empbiotech.com]
- 5. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]
- 6. rndsystems.com [rndsystems.com]
- 7. abpbio.com [abpbio.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. youdobio.com [youdobio.com]
- 10. eurogentec.com [eurogentec.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 16. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
